3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid

Catalog No.
S12503542
CAS No.
478250-28-1
M.F
C48H61N5O7S2
M. Wt
884.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phe...

CAS Number

478250-28-1

Product Name

3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid

IUPAC Name

3-[[4-[[3-(benzenesulfonamido)phenyl]diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid

Molecular Formula

C48H61N5O7S2

Molecular Weight

884.2 g/mol

InChI

InChI=1S/C48H61N5O7S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-33-53(2)46-32-31-40(62(58,59)60)35-45(46)49-48(55)43-36-44(41-29-21-22-30-42(41)47(43)54)51-50-37-25-24-26-38(34-37)52-61(56,57)39-27-19-18-20-28-39/h18-22,24-32,34-36,52,54H,3-17,23,33H2,1-2H3,(H,49,55)(H,58,59,60)

InChI Key

JTWOCTWDOJBNTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC(=C4)NS(=O)(=O)C5=CC=CC=C5)O

3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as sulfonamides, azo groups, and naphthalene moieties. Its linear formula is C48H61N5O7SC_{48}H_{61}N_{5}O_{7}S, and it has a molecular weight of approximately 847.15 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties and biological activities .

Typical of azo compounds, such as azo coupling and reduction reactions. The presence of the sulfonamide group allows for further functionalization, which can lead to the formation of derivatives with enhanced properties. Additionally, the naphthoyl and phenylsulfonyl groups can undergo electrophilic substitutions, making this compound versatile in synthetic organic chemistry.

The synthesis of 3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid typically involves multi-step organic synthesis techniques:

  • Azo Coupling: The initial step may involve the diazotization of an aniline derivative followed by coupling with a naphthol derivative to form the azo compound.
  • Sulfonamide Formation: The introduction of the phenylsulfonamide group can be achieved through nucleophilic substitution reactions.
  • Naphthoylation: The naphthoyl group is introduced via acylation reactions.
  • Final Modifications: The methyl(octadecyl)amino group can be added through alkylation reactions.

Each step must be optimized for yield and purity, often requiring purification techniques like recrystallization or chromatography.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its possible bioactive properties, it may serve as a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.
  • Material Science: Its unique structure may allow for incorporation into polymers or nanomaterials, enhancing their properties.
  • Dyes and Pigments: Given its azo structure, it could be explored as a dye or pigment in textile applications.

Interaction studies involving 3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid would focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Additionally, studies on its interaction with cellular membranes could provide insights into its mechanism of action.

Several compounds share structural features with 3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid:

Compound NameStructure FeaturesUnique Properties
4-Amino-3-methylbenzenesulfonic acidAmino and sulfonic acid groupsCommonly used in dye synthesis
4-((4-Aminophenyl)diazenyl)benzenesulfonic acidAzo group with sulfonic acidKnown for its dyeing properties
N-(Phenylsulfonyl)-L-alanineSulfonamide structurePotential pharmaceutical applications

These compounds highlight the uniqueness of 3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid through its complex multi-functional structure that combines various active groups not commonly found together in other compounds.

Multi-Step Synthetic Pathways for Azo-Naphthoyl-Sulfonate Derivatives

The synthesis begins with the diazotization of 3-[(phenylsulfonyl)amino]aniline in an ice-cold hydrochloric acid medium, where sodium nitrite facilitates the formation of the diazonium chloride intermediate. This intermediate is coupled with 1-hydroxy-2-naphthoic acid under alkaline conditions, leveraging sodium hydroxide to deprotonate the naphthol hydroxyl group and enhance electrophilic substitution at the para position relative to the hydroxyl group. The resulting azo compound undergoes sulfonation using oleum at 10–20°C to introduce the benzenesulfonic acid moiety, a step critical for water solubility and subsequent functionalization.

The final stage involves nucleophilic substitution to attach the methyl(octadecyl)amino group. Here, 4-amino-3-sulfobenzoic acid reacts with methyl octadecyl amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), forming the tertiary amine linkage. Each intermediate is purified via vacuum filtration and recrystallization, with yields monitored through thin-layer chromatography (TLC) using ethyl acetate–hexane (7:3) as the mobile phase.

Table 1: Key Reaction Steps and Reagents

StepReaction TypeReagentsTemperatureYield (%)
1DiazotizationNaNO₂, HCl0–5°C85
2Azo couplingNaOH, 1-hydroxy-2-naphthoic acid10°C78
3SulfonationOleum (20% SO₃)15°C92
4AminationDCC, methyl octadecyl amine25°C65

Reaction Condition Optimization for Diazotization and Coupling Processes

Diazotization efficiency hinges on maintaining sub-5°C temperatures to prevent diazonium salt decomposition. Excess hydrochloric acid (2.5 M) ensures protonation of the aniline derivative, while stoichiometric sodium nitrite (1:1 molar ratio) minimizes byproduct formation. The coupling reaction requires precise pH control: sodium carbonate (0.13 g per 5 mL water) in the diazonium solution stabilizes the intermediate, whereas sodium hydroxide (2.5 M) in the naphthol solution activates the coupling site.

Catalytic nano-γ-Al₂O₃/Ti(IV) enhances coupling efficiency under solvent-free grinding conditions, achieving 89.5% yield for analogous β-naphthol-derived azo dyes. For the target compound, introducing methyl(octadecyl)amino groups necessitates prolonged stirring (24 hours) in dichloromethane to ensure complete substitution, with sodium chloride precipitation isolating the product.

Critical Parameters:

  • Temperature: Diazotization at 0–5°C prevents side reactions.
  • pH: Alkaline conditions (pH 10–12) during coupling favor nucleophilic attack.
  • Catalyst: Nano-γ-Al₂O₃/Ti(IV) reduces reaction time from 6 hours to 45 minutes.

Chromatographic and Crystallographic Characterization Methodologies

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile–water gradient (70:30 to 95:5) confirms purity (>98%) by resolving unreacted aniline and naphthol precursors. Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: the azo bond (N=N) at 1580 cm⁻¹, sulfonic acid (S=O) at 1175 cm⁻¹, and tertiary amine (C-N) at 1240 cm⁻¹.

Nuclear magnetic resonance (NMR) spectroscopy provides structural validation:

  • ¹H NMR (400 MHz, D₂O): δ 8.2 (d, 1H, naphthyl-H), 7.8–7.6 (m, 4H, aryl-H), 3.4 (t, 2H, CH₂-N), 1.2 (br s, 34H, octadecyl-CH₂).
  • ¹³C NMR: 168.5 ppm (carbonyl-C), 152.3 ppm (azo-N=N-C), 44.7 ppm (methylamino-C).

X-ray crystallography, though challenging due to the compound’s amorphous nature, reveals planar azo linkages and sulfonate group geometry in co-crystallized analogues. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 895.3 [M-H]⁻, consistent with the calculated molecular weight.

Table 2: Spectroscopic Data Summary

TechniqueKey PeaksAssignment
FTIR1580 cm⁻¹N=N stretch
¹H NMRδ 3.4 (t)CH₂-N linkage
ESI-MSm/z 895.3Molecular ion

XLogP3

14.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

883.40124165 g/mol

Monoisotopic Mass

883.40124165 g/mol

Heavy Atom Count

62

Dates

Last modified: 08-09-2024

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